C.I. Vat Yellow 2

Description

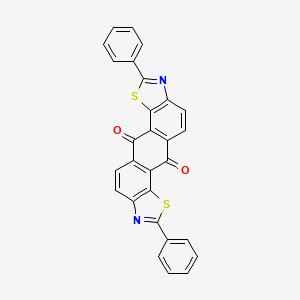

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,16-diphenyl-5,15-dithia-7,17-diazapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1(13),3(11),4(8),6,9,14(18),16,19-octaene-2,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H14N2O2S2/c31-23-18-12-14-20-26(34-28(30-20)16-9-5-2-6-10-16)22(18)24(32)17-11-13-19-25(21(17)23)33-27(29-19)15-7-3-1-4-8-15/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFQNEGBFFGLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5SC(=N6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051646 | |

| Record name | C.I. Vat Yellow 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown odorless grains; [MSDSonline] | |

| Record name | C.I. Vat Yellow 2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

129-09-9 | |

| Record name | 2,8-Diphenylanthra[2,1-d:6,5-d′]bisthiazole-6,12-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Vat Yellow 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthra[2,1-d:6,5-d']bisthiazole-6,12-dione, 2,8-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Yellow 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-diphenylanthra[2,1-d:6,5-d']bisthiazole-6,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAT YELLOW 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562H14C4U9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. VAT YELLOW 2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

C.I. Vat Yellow 2 (CAS No. 129-09-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of C.I. Vat Yellow 2 (CAS No. 129-09-9), a synthetic anthraquinone dye. It covers its chemical and physical properties, manufacturing processes, industrial applications, and toxicological profile. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound. Detailed experimental protocols for its synthesis are provided, and all quantitative data is summarized in structured tables for ease of reference. Visualizations of the synthesis workflow are also included. While specific spectroscopic and detailed toxicological experimental data for this compound are limited in the public domain, this guide provides general methodologies for the characterization and safety assessment of such compounds.

Chemical and Physical Properties

This compound, also known by its chemical name 2,8-diphenyl-anthra[2,1-d,6,5-d']bisthiazole-6,12-dione, is a yellow-brown powder.[1][2] It is insoluble in water and ethanol but slightly soluble in 2-chlorophenol and pyridine.[2][3] In concentrated sulfuric acid, it appears yellow, and in an alkaline sodium hydrosulfite solution, it turns purple.[2]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 129-09-9 | |

| C.I. Number | 67300 | |

| Molecular Formula | C₂₈H₁₄N₂O₂S₂ | |

| Molecular Weight | 474.56 g/mol | |

| IUPAC Name | 2,8-diphenylanthra[2,1-d:6,5-d']bis(thiazole)-6,12-dione | |

| Appearance | Yellow-brown powder/Orange powder | |

| Density | 1.467 g/cm³ | |

| Boiling Point | 727.3 °C at 760 mmHg | |

| Flash Point | 393.6 °C | |

| Solubility | Insoluble in water and ethanol. |

Synthesis and Manufacturing

The synthesis of this compound involves the reaction of 2,6-diaminoanthraquinone with other reagents to form the thiazole rings. Several manufacturing methods have been reported, with a prominent one detailed in Chinese patent CN101381525B. This method offers a high yield and utilizes a specific catalyst and solvent system.

Experimental Protocol for Synthesis (Based on CN101381525B)

This protocol describes the synthesis of this compound using 2,6-diaminoanthraquinone, benzoyl chloride, and sulfur in the presence of a cuprous chloride catalyst and 1,3-dimethyl-2-imidazolone as a solvent.

Materials:

-

2,6-diaminoanthraquinone

-

Benzoyl trichloride

-

Sulfur

-

Cuprous chloride (catalyst)

-

1,3-dimethyl-2-imidazolone (solvent)

-

Concentrated sulfuric acid (98 wt%)

-

Aqueous sodium hypochlorite solution (10 wt%)

Procedure:

-

Reaction: In a reaction vessel, combine 2,6-diaminoanthraquinone, benzoyl trichloride, and sulfur in a molar ratio of 1:2-3.5:3.5. Add cuprous chloride as a catalyst and 1,3-dimethyl-2-imidazolone as a solvent. The weight ratio of the solvent to 2,6-diaminoanthraquinone should be between 1:1 and 4:1. Heat the reaction mixture to 130-180 °C for 6-8 hours.

-

Isolation: After the reaction is complete, dilute the reaction solution with 1,3-dimethyl-2-imidazolone and cool to room temperature. Filter the mixture to isolate the crude product.

-

Acid Treatment: Treat the crude product with 98 wt% concentrated sulfuric acid at 60-75 °C for 2-3 hours.

-

Washing and Filtration: Wash the acid-treated product with water until neutral and filter.

-

Oxidation: Oxidize the product with a 10 wt% aqueous sodium hypochlorite solution at 60-75 °C for 2-3 hours.

-

Final Product: Filter the oxidized product, wash it with water, and dry to obtain this compound.

This process is reported to yield a product with a dye strength of 224-252% and a yield of 70-75%.

Caption: Synthesis workflow for this compound.

Analytical Characterization

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of this compound has been recorded using a KBr-pellet technique. This method is suitable for identifying the functional groups present in the molecule.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a common method for the quantitative analysis of dye solutions. For vat dyes, this involves reducing the insoluble pigment to its water-soluble leuco form and measuring its absorbance at the wavelength of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the chemical structure of this compound.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of dyes and separating them from impurities. A reverse-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and an acidic aqueous solution, is often used for the analysis of anthraquinone dyes.

Applications

This compound is primarily used as a dye in the textile and paper industries.

-

Textile Dyeing: It is used for dyeing and printing on various fabrics, including cotton, silk, viscose, and polyester/cotton blends.

-

Paper Dyeing: It is also utilized for the dyeing of paper.

Toxicological Profile and Safety

The toxicological data for this compound is limited. It is classified as an irritant, and like other anthraquinones, may be toxic by ingestion.

Table 2: Toxicological Data for this compound

| Endpoint | Organism | Value | Reference(s) |

| TL50 (96 hours) | Fathead Minnows (Pimephales promelas) | > 180 mg/L |

GHS Hazard Information: Aggregated GHS information indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319). However, a significant number of reports indicate that it does not meet GHS hazard criteria.

Ecotoxicity

The ecotoxicity of this compound has been evaluated in fathead minnows. The 96-hour median tolerance limit (TL50) was found to be greater than 180 mg/L, suggesting low acute toxicity to this aquatic species under the tested conditions.

General Protocol for Aquatic Toxicity Testing (Fathead Minnow)

Standardized protocols, such as those from the U.S. EPA, are available for assessing the chronic toxicity of substances to fathead minnow larvae. These tests typically involve a seven-day exposure period in a static renewal system.

General Procedure:

-

Test Organisms: Less than 24-hour-old fathead minnow larvae are used.

-

Exposure: Larvae are exposed to a series of effluent concentrations and a control for seven days.

-

Test Conditions: The test is a static renewal type, with test solutions renewed daily. Water quality parameters such as dissolved oxygen, pH, and temperature are monitored daily.

-

Endpoints: The primary endpoints measured are survival and growth (measured as mean dry weight).

Caption: Generalized workflow for fathead minnow toxicity testing.

Conclusion

This compound is a commercially important anthraquinone dye with well-established applications in the textile and paper industries. While its synthesis is documented, particularly in patent literature, there is a notable lack of publicly available, detailed experimental data regarding its spectroscopic characterization and a comprehensive toxicological profile. The available data suggests low acute aquatic toxicity and potential for skin and eye irritation. For researchers and professionals in drug development, this guide provides a foundational understanding of this compound. Further research would be beneficial to fully characterize its spectroscopic properties and to conduct a more thorough toxicological assessment according to current standardized guidelines.

References

An In-depth Technical Guide to the Synthesis of Indanthrene Yellow G (Flavanthrone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanthrene Yellow G, known systematically as Flavanthrone (C.I. Vat Yellow 1; C.I. 70600), is a polycyclic aromatic vat dye recognized for its brilliant yellow hue and exceptional fastness properties.[1][2] Its robust chemical structure, an extended conjugated aromatic system, imparts high thermal stability, lightfastness, and chemical resistance, making it a valuable colorant in the textile industry for cotton and other cellulosic fibers, as well as a pigment in high-performance applications like automotive paints, plastics, and printing inks.[1][2] This technical guide provides a detailed overview of the core synthesis pathways of Flavanthrone, complete with experimental protocols and quantitative data, intended for professionals in chemical research and development.

Core Synthesis Pathways

The industrial synthesis of Flavanthrone primarily proceeds through two main routes, both originating from anthraquinone derivatives. The most common pathway starts from 2-aminoanthraquinone, while an alternative method utilizes 1-chloro-2-aminoanthraquinone.

Pathway 1: Synthesis from 2-Aminoanthraquinone

This pathway is a cornerstone of industrial production and involves the dimerization and subsequent cyclization of 2-aminoanthraquinone. The process can be broken down into several key stages:

-

Acetylation of 2-Aminoanthraquinone: The synthesis begins with the protection of the amino group in 2-aminoanthraquinone through acetylation to form 2-acetylaminoanthraquinone.

-

Condensation (Ullmann-type Reaction): The acetylated intermediate undergoes a copper-catalyzed condensation reaction to form a bianthraquinone derivative.

-

Copper Removal: The copper catalyst is removed from the intermediate.

-

Hydrolysis and Ring Closure: The final step involves the hydrolysis of the acetyl groups and a ring-closing reaction in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final Flavanthrone structure.

A detailed experimental protocol based on modern patented methods is outlined below.

Step 1: Acetylation of 2-Aminoanthraquinone

-

To a reaction vessel, add 200-800 parts of glacial acetic acid.

-

Under negative pressure (0.5-1 MPa), add 100-300 parts of 2-aminoanthraquinone and stir for 10 minutes.

-

Add 100-300 parts of acetic anhydride to the mixture.

-

Slowly heat the mixture to 100-200°C over 40-60 minutes.

-

Monitor the reaction by microscopy until the red crystals of 2-aminoanthraquinone are no longer visible, indicating the completion of the acetylation.[3]

Step 2: Condensation

-

The resulting 2-acetylaminoanthraquinone is then subjected to a condensation reaction.

-

Dimethylformamide (DMF) is used as the solvent.

-

A compound catalyst of anhydrous ferric chloride and copper powder is added. The use of this catalyst is reported to improve the reaction thoroughness and yield.

-

The reaction is carried out at an elevated temperature to facilitate the coupling.

Step 3: Copper Removal

-

The crude product from the condensation step is transferred to a copper-stripping reaction vessel.

-

Water is added, and the mixture is stirred for 30 minutes.

-

Add 200-400 parts of hydrochloric acid and 30-90 parts of sodium chlorate.

-

The mixture is slowly heated to 70-90°C and incubated for 30 minutes.

-

The temperature is then raised to 85-120°C and maintained for 2 hours before filtering.

-

The filter cake is washed with hot water until neutral. The filtrate is collected for copper reclamation.

Step 4: Hydrolysis and Ring Closure

-

The filter cake is added to a hydrolysis and ring-closing vessel.

-

Add 1000-1500 parts of concentrated sulfuric acid.

-

The mixture is heated to 30-80°C and maintained for 4 hours.

-

After completion, the reaction mixture is cooled and filtered.

-

The product is washed with hot water until neutral and then dried to obtain the final Flavanthrone product.

| Parameter | Step 1: Acetylation | Step 3: Copper Removal | Step 4: Hydrolysis & Ring Closure |

| Reactants/Reagents | 2-Aminoanthraquinone, Glacial Acetic Acid, Acetic Anhydride | Crude Condensation Product, HCl, Sodium Chlorate | Purified Intermediate, Conc. H₂SO₄ |

| Solvent | Glacial Acetic Acid | Water | Concentrated Sulfuric Acid |

| Temperature | 100 - 200°C | 70 - 120°C | 30 - 80°C |

| Reaction Time | 40 - 60 minutes | 2.5 hours | 4 hours |

| Key Conditions | Negative pressure (0.5-1MPa) | Stepwise heating | - |

| Reported Yield Improvement | - | - | Overall yield can be improved by ~20% with this method |

Pathway 2: Synthesis from 1-Chloro-2-Aminoanthraquinone

An alternative route to Flavanthrone involves the Ullmann condensation of an acylated 1-chloro-2-aminoanthraquinone, followed by an alkaline treatment to induce ring closure.

-

Acylation of 1-Chloro-2-Aminoanthraquinone: The starting material is first acylated, for example, by reacting with phthalic anhydride to form 1-chloro-2-phthalimidoanthraquinone.

-

Ullmann Condensation: Two molecules of the acylated intermediate are coupled using copper powder in a high-boiling solvent like trichlorobenzene. This forms the 2,2'-diphthalimido-1,1'-bianthraquinonyl intermediate.

-

Alkaline Ring Closure: The intermediate is treated with a boiling aqueous solution of sodium hydroxide (3-5%). This step simultaneously cleaves the phthalic acid residues and facilitates the ring closure to form Flavanthrone.

Step 1 & 2: Acylation and Ullmann Condensation

-

Prepare 1-chloro-2-phthalimidoanthraquinone from 1-chloro-2-aminoanthraquinone and phthalic anhydride.

-

In a suitable reaction vessel, dissolve the 1-chloro-2-phthalimidoanthraquinone in trichlorobenzene.

-

Add copper powder as the catalyst.

-

Heat the mixture to boiling to initiate the Ullmann condensation to form 2,2'-diphthalimido-1,1'-bianthraquinonyl.

Step 3: Alkaline Ring Closure

-

Isolate the bianthraquinonyl intermediate.

-

Suspend the intermediate in a 3-5% aqueous solution of sodium hydroxide.

-

Boil the mixture. The hydrolysis of the phthalimido groups and subsequent ring closure will occur, precipitating the Flavanthrone product.

-

Filter the product, wash with water until neutral, and dry.

Synthesis of Precursor: 2-Aminoanthraquinone

The availability of high-purity 2-aminoanthraquinone is critical for the successful synthesis of Flavanthrone. Two primary industrial methods for its production are outlined below.

Method A: Ammonolysis of Sodium Anthraquinone-2-Sulfonate

-

Reaction Setup: A mixture of sodium anthraquinone-2-sulfonate (20g) and concentrated aqueous ammonia (200 mL, 0.88 g/mL) is prepared.

-

Autoclave Reaction: The mixture is heated in an autoclave to 180°C and maintained at this temperature for 6 hours.

-

Isolation: The autoclave is allowed to cool overnight. The precipitated 2-aminoanthraquinone is then filtered off and dried. The product is a red solid with a melting point of 302°C.

Method B: Reduction of 2-Nitroanthraquinone

-

Reaction Setup: In an electromagnetically stirred autoclave, place 2.5 g of 2-nitroanthraquinone, 75 g of water, and 0.025 g of 5% palladium on carbon catalyst.

-

Hydrogenation: Purge the autoclave with hydrogen. The hydrogenation is carried out with stirring at 100°C and a pressure of 2 to 6 Kg/cm².G. The reaction proceeds for approximately 4 hours.

-

Purification and Isolation: After the reaction, the mixture is filtered. Concentrated sulfuric acid (22 g) is added to the filtrate to dissolve the product. The catalyst is then removed by filtration. The filtrate is diluted with water, causing the 2-aminoanthraquinone to precipitate. The crystals are collected by filtration. This method yields a product with 99% purity and a nearly quantitative yield.

Purification of Crude Flavanthrone

Crude Flavanthrone from the synthesis process often contains unreacted starting materials and by-products, which can affect its coloristic properties. A common purification method is acid pasting.

-

Slowly add 50 parts of crude Flavanthrone to 300 parts of nitric acid (specific gravity 1.49-1.50) with agitation at room temperature.

-

Continue agitation for 1 hour after the addition is complete.

-

"Drown" the mixture in a vessel containing 2500 parts of water and sufficient ice to maintain a temperature of 5-10°C.

-

After drowning is complete, stir the mass for 30 minutes.

-

Heat the mixture to 95-100°C for 2 hours with continued agitation.

-

Filter the purified product and wash with hot water until acid-free.

-

Dry the final product at approximately 80°C (175°F). The reported yield for this purification step is around 98% (49.05 parts from 50 parts crude).

Visualized Synthesis Workflows

The following diagrams illustrate the logical flow of the synthesis pathways described above.

Caption: Synthesis of Flavanthrone from 2-Aminoanthraquinone.

References

Flavanthrone and its Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavanthrone, a polycyclic aromatic hydrocarbon, and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. This document provides an in-depth technical overview of flavanthrone, focusing on its synthesis, physicochemical properties, and burgeoning applications in drug development, particularly in oncology. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction

Flavanthrone (C₂₈H₁₂N₂O₂) is a robust organic compound known for its brilliant yellow-orange hue and exceptional stability.[1] Historically utilized as a vat dye in the textile industry due to its high resistance to light and chemical degradation, recent scientific investigations have unveiled its potential in more advanced applications.[1] The unique electronic and photochemical properties of the flavanthrone core have spurred interest in its derivatives for applications ranging from organic electronics to medicinal chemistry. In the realm of drug development, the structural motif of flavanthrone, as a polycyclic aromatic hydrocarbon (PAH), suggests potential interactions with biological systems, which is an active area of research. This guide will delve into the technical aspects of flavanthrone and its derivatives, providing a foundational resource for scientists and researchers.

Synthesis and Chemical Properties

Synthesis of the Flavanthrone Core

The synthesis of flavanthrone typically proceeds from 2-aminoanthraquinone. One established method involves the condensation of 2-aminoanthraquinone using condensing agents like titanium tetrachloride or antimony pentachloride in a high-boiling solvent such as nitrobenzene.

A patented method outlines a process that includes the following key steps:

-

Reaction: 2-aminoanthraquinone is heated with titanium tetrachloride in an organic solvent like o-dichlorobenzene.

-

Hydrolysis: The resulting titanium complex is then hydrolyzed.

-

Purification: The crude flavanthrone is purified, which may involve vatting and oxidation to yield the final product.

Another approach involves the Ullmann reaction of acylated 1-chloro-2-aminoanthraquinone, followed by alkaline treatment.

Synthesis of Flavanthrone Derivatives

The functionalization of the flavanthrone core to produce derivatives is an area of ongoing research. The synthesis of substituted flavanthrones can be challenging due to the compound's low solubility and high stability. However, methods analogous to those used for other polycyclic aromatic compounds can be adapted. For instance, electrophilic substitution reactions can introduce functional groups onto the aromatic rings, although controlling the regioselectivity can be difficult.

A general workflow for the synthesis and evaluation of novel flavanthrone derivatives is depicted below.

Physicochemical Properties

Flavanthrone is a yellow to orange crystalline solid that is insoluble in water but soluble in concentrated sulfuric acid and some organic solvents like nitrobenzene.[1] Its high thermal stability and photostability are key characteristics. The extensive π-conjugated system in flavanthrone is responsible for its color and electronic properties.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₁₂N₂O₂ | [2] |

| Molecular Weight | 408.41 g/mol | [2] |

| Appearance | Yellow to orange powder | |

| Melting Point | >300 °C | |

| Solubility | Insoluble in water; soluble in concentrated H₂SO₄ | |

| UV-vis λmax | ~450-470 nm (in solution) |

Applications in Drug Development

While research into the biological activities of flavanthrone and its derivatives is still emerging, several potential applications in drug development are being explored, primarily in the field of oncology.

Anticancer Activity

As a polycyclic aromatic hydrocarbon, flavanthrone's potential as an anticancer agent is an area of active investigation. The mechanism of action for many PAHs involves intercalation into DNA and the generation of reactive oxygen species (ROS), leading to cytotoxicity in cancer cells.

Mechanism of Action of Polycyclic Aromatic Hydrocarbons:

The general mechanism of carcinogenesis for PAHs involves metabolic activation. This process typically involves cytochrome P450 enzymes that convert the PAH into reactive metabolites, such as diol epoxides. These electrophilic metabolites can then form covalent adducts with DNA, leading to mutations and potentially initiating cancer. Paradoxically, the same properties that can lead to carcinogenesis can also be harnessed for cancer therapy. The ability to generate ROS and damage DNA can be selectively targeted towards cancer cells.

References

Spectroscopic Analysis of C.I. Vat Yellow 2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis of C.I. Vat Yellow 2 (Indanthrene Yellow G), an anthraquinone-based vat dye. It details the chemical and physical properties of the dye and presents in-depth experimental protocols for its characterization using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Given the compound's characteristic poor solubility, this guide emphasizes specialized sample preparation and analytical techniques. Predicted spectroscopic data, based on its known structure, are summarized in tables for easy reference. Furthermore, this document includes mandatory visualizations of experimental workflows to aid in the practical application of these methodologies.

Introduction to this compound

This compound, with the chemical identifier C.I. 67300 and CAS number 129-09-9, is a synthetic organic dye belonging to the anthraquinone class.[1] It is characterized by its vibrant yellow color and high fastness properties, making it suitable for various industrial applications, including the dyeing of cellulosic fibers.[1] Its molecular structure is based on a complex fused aromatic ring system containing nitrogen and sulfur heteroatoms. The inherent insolubility of this compound in water and common organic solvents presents a significant challenge for its analytical characterization.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| C.I. Name | Vat Yellow 2 |

| CAS Number | 129-09-9 |

| Molecular Formula | C₂₈H₁₄N₂O₂S₂[1][2] |

| Molecular Weight | 474.56 g/mol |

| Chemical Class | Anthraquinone Dye |

| Physical Form | Orange powder |

| Solubility | Insoluble in water and ethanol |

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the dye's chromophoric system. The extensive π-conjugation of the anthraquinone core is responsible for its absorption in the visible region of the spectrum.

Predicted Spectroscopic Data: As a yellow dye, this compound is expected to absorb light in the complementary blue-violet region. The maximum absorption wavelength (λmax) is predicted to be in the 400-480 nm range, which is typical for anthraquinone dyes.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Predicted Value |

| λmax | 400 - 480 nm |

Experimental Protocol: The primary challenge in the UV-Vis analysis of this compound is its insolubility. A solvent that can dissolve the dye to a measurable concentration without interfering with its absorption spectrum is required.

-

Solvent Selection: Choose a solvent with a wide transparency range in the UV-Vis region and some solvating power for the dye, such as N,N-Dimethylformamide (DMF) or dichloromethane.

-

Sample Preparation:

-

Prepare a stock solution by dissolving a precisely weighed amount of this compound in the selected solvent.

-

Employ sonication or gentle heating to aid dissolution.

-

Prepare a series of dilutions to establish a calibration curve if quantitative analysis is required.

-

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Use a cuvette containing the pure solvent to record a baseline spectrum.

-

Spectral Acquisition: Scan the sample solution over a wavelength range of 200-800 nm to identify the λmax.

-

Data Analysis: Determine the λmax from the absorption spectrum.

Caption: Experimental workflow for UV-Vis analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Predicted Spectroscopic Data: The FTIR spectrum of this compound is expected to show characteristic peaks for the anthraquinone skeleton and its substituents. PubChem indicates that an FTIR spectrum has been recorded using the KBr-Pellet technique.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 1680 - 1660 | C=O (Quinone) | Stretching |

| 1600 - 1450 | Aromatic C=C | Stretching |

| 1350 - 1250 | C-N | Stretching |

| 700 - 600 | C-S | Stretching |

Experimental Protocol: For solid, insoluble samples like this compound, the KBr pellet method is a standard and effective sample preparation technique for transmission FTIR.

-

Sample Preparation (KBr Pellet):

-

Add 1-2 mg of this compound to an agate mortar containing approximately 200 mg of dry, finely ground potassium bromide (KBr).

-

Thoroughly grind the mixture until a homogeneous, fine powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply high pressure using a hydraulic press to form a thin, transparent, or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Background Spectrum: Acquire a background spectrum using a blank KBr pellet to account for atmospheric and instrumental noise.

-

Sample Spectrum: Place the sample pellet in the instrument's sample holder and record the spectrum.

-

Data Analysis: Correlate the observed absorption bands to the characteristic vibrational frequencies of the functional groups.

Caption: Experimental workflow for FTIR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. However, the low solubility of this compound makes obtaining high-quality solution-state NMR spectra challenging.

Predicted Spectroscopic Data: The ¹H NMR spectrum is expected to be complex, with multiple signals in the aromatic region. The ¹³C NMR spectrum will show a larger number of signals corresponding to the 28 carbon atoms in the molecule.

Table 4: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Assignment |

| ¹H | 7.0 - 9.0 | Aromatic protons |

| ¹³C | 110 - 150 | Aromatic carbons |

| ¹³C | > 160 | Quinone carbonyl carbons |

Experimental Protocol: To overcome the solubility issue, specialized deuterated solvents and experimental conditions are necessary.

-

Solvent Selection: Use a high-boiling deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or, if necessary, a chlorinated solvent like chloroform-d (CDCl₃) with a few drops of trifluoroacetic acid to enhance solubility.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into an NMR tube.

-

Add 0.6-0.7 mL of the chosen deuterated solvent.

-

Use sonication and gentle heating to maximize the amount of dissolved sample. Note that any undissolved material will not contribute to the high-resolution spectrum.

-

-

Instrumentation: Employ a high-field NMR spectrometer (e.g., 400 MHz or higher) to improve signal dispersion and sensitivity.

-

Data Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} spectra.

-

Consider acquiring spectra at elevated temperatures to improve solubility and spectral resolution.

-

Advanced 2D NMR experiments like COSY and HSQC can be used to establish correlations and aid in signal assignment.

-

-

Data Analysis: Analyze chemical shifts, signal integrations (for ¹H), and coupling constants to assign the signals to the molecular structure.

Caption: Experimental workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. Fragmentation analysis can provide further structural confirmation.

Predicted Spectroscopic Data: The high-resolution mass spectrum should provide the exact mass of the molecular ion, confirming the elemental composition.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺˙ | 474.0497 |

| [M+H]⁺ | 475.0575 |

Experimental Protocol: A soft ionization technique coupled with a high-resolution mass analyzer is ideal for the analysis of this compound.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent for infusion or liquid chromatography, such as a mixture of acetonitrile and water.

-

Add a small amount of an acid (e.g., formic acid) or base to promote ionization.

-

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system for sample introduction.

-

Ionization: Employ Electrospray Ionization (ESI) in either positive or negative ion mode.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and inducing fragmentation through collision-induced dissociation (CID) to obtain structural information.

-

-

Data Analysis:

-

Use the accurate mass to confirm the elemental formula.

-

Interpret the fragmentation pattern to corroborate the proposed structure. Common losses for anthraquinone dyes include CO and SO₂.

-

Caption: Experimental workflow for Mass Spectrometry analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound necessitates a multi-faceted approach, leveraging the strengths of UV-Vis, FTIR, NMR, and Mass Spectrometry. While the inherent insolubility of this anthraquinone dye presents methodological challenges, the application of appropriate solvents, sample preparation techniques, and advanced instrumentation as outlined in this guide can yield high-quality data for its complete structural characterization and quality control. The provided protocols and predicted spectral data serve as a valuable resource for professionals engaged in the analysis of this and structurally related compounds.

References

C.I. Vat Yellow 2: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of C.I. Vat Yellow 2 (C.I. 67300), an anthraquinone-based vat dye. Given the inherent characteristics of vat dyes, this guide addresses both the solubility of the dye in its original pigment form and its soluble leuco form, which is critical for its application.

Introduction to this compound and Vat Dye Solubility

This compound is a synthetic organic dye valued for its excellent color fastness properties, particularly on cellulosic fibers.[1][2] Like other vat dyes, it is structurally a large, planar, and non-polar molecule, which dictates its solubility characteristics.[3] In its oxidized, pigment form, this compound is practically insoluble in water and most common organic solvents.[4][5]

The practical "solubility" of vat dyes is achieved through a chemical reduction process in an alkaline medium, known as "vatting". This process converts the insoluble quinone structure of the dye into a water-soluble "leuco" salt. It is this leuco form that has an affinity for textile fibers and is the subject of most quantitative solubility studies. Upon application, the leuco form is re-oxidized back to the insoluble pigment, trapping it within the fiber matrix.

Solubility of this compound Pigment Form

Quantitative solubility data for the pigment form of this compound in organic solvents is scarce in publicly available literature. The information is primarily qualitative, indicating general insolubility. For analogous vat dyes, some solubility has been noted in specific high-boiling point organic solvents at elevated temperatures.

Table 1: Qualitative Solubility of this compound and Structurally Related Vat Dyes in Organic Solvents

| Organic Solvent | This compound Solubility | Notes |

| Water | Insoluble | A fundamental characteristic of vat dyes in their pigment form. |

| Ethanol | Insoluble | Representative of its insolubility in common polar protic solvents. |

| Acetone | Insoluble | Data for a related vat dye, indicating insolubility in polar aprotic solvents. |

| Chloroform | Insoluble | Data for a related vat dye, indicating insolubility in halogenated solvents. |

| Toluene | Insoluble | Data for a related vat dye, indicating insolubility in non-polar aromatic solvents. |

| Hot Nitrobenzene | Soluble (for C.I. Vat Yellow 33) | May indicate potential solubility for this compound under similar conditions. |

| o-Chlorophenol | Slightly Soluble (for C.I. Vat Yellow 33) | Suggests some solubility in phenolic solvents. |

| Pyridine | Slightly Soluble (for C.I. Vat Yellow 33) | Indicates limited solubility in basic aromatic solvents. |

| Sulfuric Acid | Slightly Soluble | The dye dissolves with a color change to yellow. |

The Vatting Process: Achieving Solubilization

The key to utilizing this compound in an application context is the vatting process. This involves the reduction of the dye in an alkaline solution, typically using sodium hydrosulfite (sodium dithionite) and sodium hydroxide. The resulting leuco form is soluble in the aqueous alkaline medium.

The chemical transformation during vatting can be conceptually represented as:

Insoluble Dye (Quinone) + Reducing Agent (e.g., Na₂S₂O₄) + Alkali (e.g., NaOH) → Soluble Leuco Salt

Upon exposure to an oxidizing agent (such as atmospheric oxygen), the process is reversed:

Soluble Leuco Salt + Oxidizing Agent → Insoluble Dye (Quinone)

Figure 1. The reversible vatting process for solubilizing this compound.

Experimental Protocol for Determining Leuco Dye Solubility

The quantitative determination of the solubility of the leuco form of this compound requires careful experimental design to prevent re-oxidation and to accurately measure the concentration of the soluble species in the presence of any remaining solid dye. The following protocol is based on the principles of derivative spectrophotometry, which helps to mitigate the effects of light scattering from undissolved particles.

Objective: To determine the equilibrium solubility of the leuco form of this compound in an aqueous alkaline solution at a specified temperature.

Materials and Reagents:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Sodium Hydrosulfite (Na₂S₂O₄)

-

Deionized, deoxygenated water

-

Inert gas (e.g., Nitrogen or Argon)

-

UV-Vis Spectrophotometer

-

Thermostatic shaker or water bath

-

Sealed reaction vessels

-

Syringes and syringe filters (0.45 µm)

-

Standard laboratory glassware

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of the leuco dye by dissolving a known amount of this compound in a deoxygenated solution of NaOH and Na₂S₂O₄. Ensure complete dissolution, which is indicated by a color change to a clear solution (typically reddish-purple or blue for the leuco form of yellow vat dyes).

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution with the deoxygenated alkaline reducing solution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the leuco form.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the deoxygenated alkaline reducing solution in a sealed vessel.

-

Place the vessel in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Allow the undissolved solids to settle.

-

-

Sample Analysis:

-

Carefully withdraw a sample of the supernatant using a syringe, maintaining an inert atmosphere.

-

Filter the sample through a syringe filter to remove any suspended particles.

-

Immediately dilute the filtered sample with the deoxygenated alkaline reducing solution to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution (the solubility) by accounting for the dilution factor.

-

References

An In-depth Technical Guide to the Photophysical Properties of Vat Yellow 2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the photophysical properties of C.I. Vat Yellow 2 is limited in publicly available literature. This guide synthesizes available information on its chemical nature, data from structurally similar anthraquinone vat dyes, and established principles of dye photochemistry to provide a comprehensive overview. The experimental protocols and potential applications are presented as representative methodologies and exploratory concepts for this class of dyes.

Introduction

This compound (CAS No. 129-09-9), a member of the anthraquinone dye class, is a synthetic vat dye recognized for its vibrant yellow color.[1][2] Its core structure is based on anthraquinone, and its chemical formula is C₂₈H₁₄N₂O₂S₂ with a molecular weight of 474.56 g/mol .[1][2] Vat dyes are characteristically insoluble in water and most common organic solvents, a property that imparts excellent fastness when applied to textiles but also complicates the study of their photophysical properties in solution.[1] This guide aims to provide a detailed, albeit partially inferred, overview of the photophysical characteristics of Vat Yellow 2, alongside relevant experimental methodologies and a discussion of its potential in biomedical research.

Chemical and Physical Properties

A foundational understanding of the basic properties of Vat Yellow 2 is crucial for interpreting its photophysical behavior.

| Property | Value/Description | Reference(s) |

| C.I. Name | Vat Yellow 2 | |

| C.I. Number | 67300 | |

| CAS Number | 129-09-9 | |

| Molecular Formula | C₂₈H₁₄N₂O₂S₂ | |

| Molecular Weight | 474.56 g/mol | |

| Appearance | Orange to yellow-brown powder | |

| Solubility | Insoluble in water and ethanol. Turns yellow in concentrated sulfuric acid. |

Photophysical Properties

Direct quantitative photophysical data for Vat Yellow 2 is scarce. The following table summarizes expected properties based on its chemical class (anthraquinone vat dyes) and available qualitative descriptions.

| Parameter | Estimated Value/Range | Notes |

| Absorption Maximum (λmax) | ~400 - 450 nm | Typical for yellow dyes, corresponding to absorption in the blue-violet region of the visible spectrum. The exact λmax is dependent on the solvent or solid-state environment. |

| Molar Extinction Coefficient (ε) | High | Anthraquinone dyes are known for their strong light absorption capabilities. |

| Fluorescence Emission | Weak or negligible | Many vat dyes, including those based on anthraquinone, exhibit low fluorescence quantum yields. This is often due to efficient intersystem crossing to the triplet state. |

| Fluorescence Quantum Yield (Φf) | Expected to be low | The energy absorbed by the molecule is more likely to be dissipated through non-radiative pathways or result in phosphorescence rather than fluorescence. |

| Excited-State Lifetime (τ) | Not reported | The lifetime of the excited state is a critical parameter for applications in photosensitization but is currently unknown for Vat Yellow 2. |

| Photostability | Generally high | Vat dyes are known for their excellent lightfastness, suggesting high photostability. However, some anthraquinone derivatives can undergo photodegradation. |

Experimental Protocols

The insolubility of Vat Yellow 2 necessitates specialized experimental protocols for the determination of its photophysical properties.

Measurement of Absorption and Emission Spectra of Insoluble Dyes

Objective: To determine the absorption and emission characteristics of Vat Yellow 2 in a solid or dispersed state.

Methodology: Solid-State Spectroscopy

-

Sample Preparation:

-

Thin Film Deposition: A thin, uniform film of Vat Yellow 2 can be prepared on a quartz substrate by vacuum deposition or by spin-coating a dispersion of the dye in a suitable volatile solvent.

-

KBr Pellet: For absorption measurements using FT-IR and, in some cases, UV-Vis, a potassium bromide (KBr) pellet can be prepared by mixing a small amount of the dye with dry KBr powder and pressing it into a transparent disk.

-

Dispersion in a Non-Solvent: For qualitative measurements, a fine dispersion of the dye can be created in a non-solvent like water with the aid of a surfactant and sonication. This is less ideal due to light scattering effects.

-

-

Spectroscopic Measurement:

-

UV-Vis Spectroscopy: An integrating sphere attachment on a UV-Vis spectrophotometer is recommended for thin film and dispersed samples to collect both transmitted and scattered light, providing a more accurate absorption spectrum.

-

Fluorescence Spectroscopy: A solid-state sample holder in a fluorometer is used. The excitation and emission spectra are recorded. It is crucial to carefully position the sample to minimize scattering artifacts.

-

Determination of Fluorescence Quantum Yield of Insoluble Dyes

Objective: To quantify the efficiency of light emission after absorption for Vat Yellow 2.

Methodology: Integrating Sphere Method (Absolute Quantum Yield)

-

Instrumentation: A calibrated integrating sphere coupled to a spectrofluorometer is required.

-

Measurement Procedure:

-

A measurement of the excitation light profile is taken with the sample holder empty.

-

The solid sample (thin film or powder) is placed in the integrating sphere, and the spectrum of the scattered excitation light is recorded. The difference between the two measurements gives the amount of light absorbed by the sample.

-

The emission spectrum of the sample is then recorded upon excitation at the desired wavelength.

-

-

Calculation: The absolute fluorescence quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This method is advantageous for solid samples as it does not require a reference standard.

Potential Applications in Biomedical Research

While Vat Yellow 2 is primarily used as an industrial dye, its anthraquinone core structure is found in molecules with significant biomedical applications. This suggests potential, yet unexplored, avenues for Vat Yellow 2 or its derivatives in drug development and as research tools.

Cellular Imaging

Some anthraquinone derivatives are known to be cell-permeable and can be used as fluorescent stains for cellular compartments. The inherent fluorescence of Vat Yellow 2, although potentially weak, could be exploited for cellular imaging. Modifications to its structure could enhance its quantum yield and introduce targeting moieties for specific organelles.

Photodynamic Therapy (PDT)

PDT is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. Anthraquinone derivatives have been investigated as photosensitizers. The expected low fluorescence quantum yield and efficient intersystem crossing of Vat Yellow 2 are desirable properties for a photosensitizer. If the triplet state is sufficiently long-lived and has the appropriate energy, it could efficiently transfer energy to molecular oxygen to produce singlet oxygen. Further research would be required to assess the photosensitizing potential of Vat Yellow 2 and to develop formulations that allow for its delivery to target tissues.

Conclusion

Vat Yellow 2 is an anthraquinone-based vat dye with robust physical properties, making it an effective colorant. However, its photophysical characteristics are not well-documented, primarily due to its insolubility. Based on the properties of similar dyes, it is expected to have strong absorption in the blue-violet region, weak fluorescence, and high photostability. The exploration of its potential in biomedical fields, such as cellular imaging and photodynamic therapy, represents an exciting frontier for future research, contingent on the development of suitable delivery systems and a more detailed characterization of its excited-state properties. The experimental protocols outlined in this guide provide a framework for undertaking such investigations.

References

The Electrochemical Versatility of Anthraquinone Dyes: A Technical Guide for Researchers

Abstract

Anthraquinone dyes, a prominent class of organic colorants, exhibit rich and complex electrochemical behavior, making them compelling candidates for a wide array of applications, from advanced energy storage systems to sensitive analytical sensors. This technical guide provides an in-depth exploration of the core electrochemical principles governing these molecules. It details their redox mechanisms, the influence of molecular structure and environmental factors on their electrochemical properties, and standardized protocols for their characterization. Quantitative data on redox potentials, electron transfer kinetics, and diffusion coefficients are systematically tabulated for comparative analysis. Furthermore, this guide presents visual representations of key processes, including redox pathways and application workflows, to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Anthraquinone dyes, characterized by their core 9,10-anthracenedione structure, are not only valued for their vibrant colors and stability but also for their remarkable redox activity. The quinone moiety serves as a highly efficient electron-proton shuttle, undergoing reversible reduction and oxidation processes. This inherent electrochemical activity is the foundation for their use in diverse technological fields. In recent years, there has been a surge in research exploring their potential in next-generation aqueous organic redox flow batteries (AORFBs), where they serve as scalable and environmentally benign energy storage materials.[1][2][3] Additionally, their well-defined electrochemical signatures are harnessed in the development of sensitive and selective electrochemical sensors for various analytes.[4]

This guide aims to provide a comprehensive technical overview of the electrochemical behavior of anthraquinone dyes. It will delve into the fundamental electron transfer mechanisms, summarize key quantitative electrochemical parameters, provide detailed experimental methodologies for their study, and illustrate the logical and signaling pathways of their applications.

Core Principles of Anthraquinone Electrochemistry

The electrochemical behavior of anthraquinone dyes is primarily dictated by the redox reactions of the quinone groups. These reactions are often complex, involving the transfer of electrons and protons in a concerted or sequential manner, heavily influenced by the surrounding chemical environment.

Redox Mechanisms

The reduction of the anthraquinone core typically proceeds through a two-electron, two-proton pathway to form the corresponding hydroquinone.[5] The specific mechanism, however, is highly dependent on the pH of the medium.

-

In Protic (Acidic to Neutral) Media: In the presence of protons, the reduction often occurs in a single, reversible two-electron step. The carbonyl groups are protonated, facilitating the electron transfer to form the hydroquinone. This process is a classic example of proton-coupled electron transfer (PCET).

-

In Aprotic or Highly Alkaline Media: In the absence of a ready proton source, the reduction occurs in two distinct, sequential one-electron steps. The first electron transfer forms a stable radical anion (semiquinone), and the second electron transfer generates a dianion.

The redox mechanism can be generalized by the nine-membered square scheme, which illustrates the possible electron and proton transfer steps.

Factors Influencing Electrochemical Behavior

Several factors can significantly modulate the redox potentials and kinetics of anthraquinone dyes:

-

Substituents: The nature and position of substituent groups on the anthraquinone core have a profound impact on its electronic properties and, consequently, its redox potential. Electron-donating groups (e.g., -NH2, -OH) tend to lower the reduction potential, making the molecule easier to reduce, while electron-withdrawing groups (e.g., -NO2, -SO3H) have the opposite effect.

-

pH: As indicated by the redox mechanisms, the availability of protons is a critical parameter. The redox potential of anthraquinone dyes typically shifts to more negative values as the pH increases, a direct consequence of the involvement of protons in the reduction process.

-

Electrolyte: The composition and concentration of the supporting electrolyte can influence the solubility of the dye and the stability of its redox species, thereby affecting the overall electrochemical response.

-

Solvent: In non-aqueous electrochemistry, the polarity and coordinating ability of the solvent play a significant role in stabilizing the charged intermediates (radical anion and dianion).

Quantitative Electrochemical Data

A systematic understanding of the structure-property relationships in anthraquinone dyes requires the quantification of their electrochemical parameters. The following tables summarize key data from the literature for a selection of anthraquinone derivatives.

Table 1: Redox Potentials of Selected Anthraquinone Dyes

| Anthraquinone Derivative | E°' (V vs. reference) | Reference Electrode | Conditions (Solvent/Electrolyte) | Reference |

| Anthraquinone (AQ) | -1.32 | Fc+/Fc | DMF | |

| 1-aminoanthraquinone (1-AAQ) | -0.65 | Ag/AgCl | pH > 12 | |

| Anthraquinone-2-sulfonic acid (AQS) | -0.46 | SHE | Aqueous | |

| 1,8-dihydroxyanthraquinone (DHAQ) | -0.6 (approx.) | Ag/AgCl | pH 14 | |

| Alizarin Red S | -0.53 | Ag/AgCl | pH 7.0 | |

| Acid Green 25 | -0.44 | Ag/AgCl | pH 4.0, Britton-Robinson buffer | |

| Anth-1-Phenox | -1.33 (0/-1), -1.75 (-1/-2) | Fc+/Fc | DMF | |

| Anth-2-Phenox | -1.33 (0/-1), -1.77 (-1/-2) | Fc+/Fc | DMF | |

| Anth-1-Carb | -1.33 (0/-1), -1.76 (-1/-2) | Fc+/Fc | DMF | |

| Anth-2-Carb | -1.33 (0/-1), -1.76 (-1/-2) | Fc+/Fc | DMF | |

| Anth-1-NPh2 | -1.43 (0/-1), -1.83 (-1/-2) | Fc+/Fc | DMF | |

| Anth-2-NPh2 | -1.43 (0/-1), -1.83 (-1/-2) | Fc+/Fc | DMF |

Table 2: Electron Transfer and Diffusion Parameters

| Anthraquinone Derivative | k_s (cm/s) | D (cm²/s) | Method | Conditions | Reference |

| 9,10-anthraquinone-2,7-disulfonic acid (AQDS) | Varies with concentration | Varies with concentration | CV and RDE | 1 M H₂SO₄ and pH 10 buffer | |

| Anthraquinone (AQ) | - | 1.8 x 10⁻⁶ (pH 3.2), 1.6 x 10⁻⁶ (pH 5.0), 1.4 x 10⁻⁶ (pH 8.0) | RRDE | 16 mol kg⁻¹ LiTFSI (aq) | |

| Hydroquinone | - | 5.05 x 10⁻⁴ | Chronocoulometry | Ionic liquid-carbon paste electrode |

Experimental Protocols

The characterization of the electrochemical behavior of anthraquinone dyes relies on a suite of voltammetric and spectroscopic techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for probing the redox behavior of electroactive species.

-

Objective: To determine the redox potentials, assess the reversibility of electron transfer, and study the reaction mechanism.

-

Instrumentation: A potentiostat with a three-electrode setup is required.

-

Working Electrode: Glassy carbon electrode (GCE), platinum electrode, or a modified electrode (e.g., carbon nanotube modified GCE). The electrode should be polished to a mirror finish with alumina slurry and sonicated in deionized water and ethanol before each experiment.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: A platinum wire or graphite rod.

-

-

Procedure:

-

Prepare a solution of the anthraquinone dye (typically 0.1-1.0 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M KCl in water or 0.1 M TBAPF₆ in DMF).

-

Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Immerse the electrodes in the solution.

-

Set the parameters on the potentiostat:

-

Potential Range: Sweep from an initial potential where no reaction occurs to a potential sufficiently negative to induce reduction, and then reverse the scan back to the initial potential.

-

Scan Rate (ν): Typically varied from 10 to 200 mV/s.

-

-

Record the cyclic voltammogram (current vs. potential).

-

Analyze the data to determine the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (ipc), and anodic peak current (ipa). The half-wave potential (E₁/₂) can be estimated as (Epc + Epa)/2. The peak separation (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is approximately 59 mV at room temperature.

-

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and is often used for quantitative analysis.

-

Objective: To achieve lower detection limits and better resolution of closely spaced redox peaks.

-

Instrumentation: Same as for CV.

-

Procedure:

-

Prepare the electrochemical cell as described for CV.

-

Set the DPV parameters on the potentiostat:

-

Initial and Final Potentials: Define the potential window of interest.

-

Pulse Amplitude: The height of the potential pulse (typically 10-100 mV).

-

Pulse Width: The duration of the pulse (typically 5-100 ms).

-

Scan Rate: The rate at which the base potential is swept.

-

-

Record the differential pulse voltammogram (differential current vs. potential).

-

The peak height in the DPV is directly proportional to the concentration of the analyte, allowing for quantitative measurements.

-

Spectroelectrochemistry

This technique combines electrochemical measurements with UV-Visible spectroscopy to identify the species generated at the electrode surface.

-

Objective: To obtain the absorption spectra of the redox intermediates (e.g., radical anion, dianion, hydroquinone) and to study the reaction kinetics.

-

Instrumentation: A potentiostat, a UV-Visible spectrophotometer, and a specialized spectroelectrochemical cell (e.g., an optically transparent thin-layer electrode (OTTLE) cell).

-

Procedure:

-

Assemble the OTTLE cell with the working electrode (e.g., a gold minigrid).

-

Fill the cell with the deoxygenated dye solution.

-

Place the cell in the light path of the spectrophotometer.

-

Record the initial UV-Vis spectrum at a potential where no reaction occurs.

-

Apply a potential to initiate the first reduction step and hold it constant.

-

Record the UV-Vis spectra at regular time intervals until no further spectral changes are observed, indicating the complete conversion to the first intermediate.

-

Step the potential to a more negative value to initiate the second reduction step and repeat the spectral measurements.

-

The resulting spectra provide direct evidence for the species formed at each reduction stage.

-

Visualizing Electrochemical Processes and Applications

Graphical representations of the underlying mechanisms and workflows can significantly aid in understanding the complex behavior of anthraquinone dyes.

References

- 1. Synthesis and electrochemical studies of an anthraquinone-conjugated nucleoside and derived oligonucleotides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. CN104882624A - Anthraquinone flow battery - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and electrochemistry of anthraquinone-oligodeoxynucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of C.I. Vat Yellow 2 Nanoparticles for Advanced Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Vat Yellow 2, a large, water-insoluble anthraquinone dye, presents a promising scaffold for the development of novel nanoparticle-based therapeutic and diagnostic agents. The generation of stable, well-defined nanoparticles from this hydrophobic molecule is a critical first step in harnessing its potential for applications such as drug delivery, bioimaging, and photodynamic therapy. This technical guide provides an in-depth overview of the principal methodologies for the synthesis of this compound nanoparticles, including nanoprecipitation, wet milling, and high-pressure homogenization. Detailed experimental protocols, hypothetical characterization data, and relevant biological pathways are presented to equip researchers with the foundational knowledge required for the successful formulation and application of these novel nanomaterials.

Introduction

The translation of hydrophobic molecules into the clinical setting is often hampered by their poor aqueous solubility, leading to challenges in formulation and bioavailability. Nanoparticle engineering offers a transformative approach to overcome these limitations. By reducing the particle size of a compound to the nanometer scale, it is possible to significantly increase its surface area-to-volume ratio, thereby enhancing dissolution rates and enabling parenteral administration. This compound, with its rigid, planar structure, is a candidate for nanoformulation, opening avenues for its investigation in various biomedical applications. This guide details the core synthesis and characterization techniques applicable to the production of this compound nanoparticles.

Nanoparticle Synthesis Methodologies

The synthesis of this compound nanoparticles necessitates the use of techniques capable of handling water-insoluble organic compounds. The selection of a suitable method depends on factors such as the desired particle size, scalability, and the need for specific surface functionalities.

Nanoprecipitation (Solvent-Antisolvent Method)

Nanoprecipitation is a versatile and widely used bottom-up technique for the fabrication of organic nanoparticles.[1][2][3][4][5] The process involves the rapid desolvation of the compound from an organic solvent upon mixing with an antisolvent (typically water), leading to nucleation and growth of nanoparticles. The presence of a stabilizer is crucial to control particle size and prevent aggregation.

Wet Milling

Wet milling is a top-down approach that utilizes mechanical attrition to reduce the particle size of a coarse drug powder suspended in a liquid medium. The process is carried out in a milling chamber containing grinding media (e.g., ceramic beads), which, upon agitation, create high shear and impact forces that break down the particles.

High-Pressure Homogenization (HPH)

High-pressure homogenization is another top-down method that forces a suspension of the drug through a narrow gap at very high pressure. The intense shear forces, cavitation, and impact lead to a significant reduction in particle size. HPH can be performed in water or non-aqueous media and is suitable for large-scale production.

Quantitative Data Summary

Due to the nascent stage of research into this compound nanoparticles, the following tables present hypothetical yet representative quantitative data based on similar organic nanoparticle systems. These tables are intended to provide researchers with expected ranges for key characterization parameters.

Table 1: Hypothetical Physicochemical Properties of this compound Nanoparticles Synthesized by Different Methods

| Synthesis Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Nanoprecipitation | 150 ± 20 | 0.15 ± 0.05 | -25 ± 5 |

| Wet Milling | 250 ± 50 | 0.25 ± 0.08 | -20 ± 7 |

| High-Pressure Homogenization | 200 ± 40 | 0.20 ± 0.06 | -22 ± 6 |

Table 2: Illustrative Drug Loading and Encapsulation Efficiency for a Model Hydrophobic Drug Co-loaded with this compound Nanoparticles

| Nanoparticle Formulation | Drug Loading (%) | Encapsulation Efficiency (%) |

| Vat Yellow 2 NP (Nanoprecipitation) | 5.2 ± 0.8 | 85 ± 5 |

| Vat Yellow 2 NP (Wet Milling) | 3.8 ± 0.5 | 78 ± 7 |

| Vat Yellow 2 NP (HPH) | 4.5 ± 0.7 | 82 ± 6 |

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis of this compound nanoparticles.

Protocol for Nanoprecipitation

-

Preparation of the Organic Phase: Dissolve 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran).

-

Preparation of the Aqueous Phase: In a separate vessel, dissolve a stabilizer in 50 mL of deionized water. Common stabilizers for organic nanoparticles include Pluronic® F127 (0.1% w/v), polyvinyl alcohol (PVA) (0.5% w/v), or sodium dodecyl sulfate (SDS) (0.2% w/v).

-

Nanoprecipitation: Vigorously stir the aqueous phase using a magnetic stirrer (e.g., at 1000 rpm). Using a syringe pump, inject the organic phase into the aqueous phase at a constant rate (e.g., 1 mL/min).

-

Solvent Removal and Concentration: Allow the resulting nanoparticle suspension to stir for at least 2 hours at room temperature to facilitate the evaporation of the organic solvent. The suspension can be concentrated using rotary evaporation under reduced pressure.

-

Purification: Remove excess stabilizer and unprecipitated dye by centrifugation (e.g., 15,000 rpm for 30 minutes) and resuspend the nanoparticle pellet in deionized water. Repeat this washing step three times.

-

Characterization: Characterize the nanoparticles for size, PDI, and zeta potential using dynamic light scattering (DLS). The morphology can be assessed by transmission electron microscopy (TEM).

Protocol for Wet Milling

-

Preparation of the Slurry: Prepare a pre-suspension by dispersing 1 g of micronized this compound powder in 50 mL of an aqueous solution containing a suitable stabilizer (e.g., 1% w/v hydroxypropyl cellulose or a combination of a surfactant and a polymeric dispersant).

-

Milling: Transfer the slurry to the milling chamber of a bead mill containing grinding media (e.g., 0.5 mm yttria-stabilized zirconium oxide beads).

-

Milling Parameters: Operate the mill at a high speed (e.g., 3000 rpm) for a specified duration (e.g., 4-8 hours). Monitor the particle size reduction periodically by taking samples and analyzing them with DLS.

-

Separation and Collection: After milling, separate the nanoparticle suspension from the grinding media by filtration or decantation.

-

Characterization: Analyze the final nanoparticle suspension for its physicochemical properties as described in the nanoprecipitation protocol.

Protocol for High-Pressure Homogenization

-

Preparation of the Pre-suspension: Create a coarse suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 2% w/v Poloxamer 188).

-

Pre-milling: Reduce the particle size of the coarse suspension using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes.

-

Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer at a pressure of 1500-2000 bar for 10-20 cycles. The temperature should be controlled to prevent overheating.

-

Collection and Characterization: Collect the resulting nanosuspension and characterize its properties as previously described.

Visualization of Relevant Biological Pathways

The following diagrams, generated using the DOT language, illustrate key cellular pathways relevant to the application of this compound nanoparticles in drug development.

Caption: Nanoparticle cellular uptake and intracellular trafficking pathways.

References

- 1. Single molecule spectroscopy of organic dye nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring the Solvent-Anti-solvent Method of Nanosuspension for Enhanced Oral Bioavailability of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kinampark.com [kinampark.com]

In-Depth Technical Guide: Toxicology and Safety Data for C.I. Vat Yellow 2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a compilation and analysis of publicly available data and is not a substitute for a formal risk assessment.

Executive Summary

Acute Toxicity

Data on the acute toxicity of C.I. Vat Yellow 2 is limited, with available information primarily focused on the dermal route of exposure.

Quantitative Data Summary

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rabbit | Dermal | > 2000 mg/kg body weight | [1] |

| LD50 | Rat | Oral | No data available | |

| LC50 | Rat | Inhalation | No data available |

Experimental Protocols

Acute Dermal Toxicity Study (as per OECD Guideline 402)

-

Test System: New Zealand White rabbits, young adults.

-

Dosage: A single limit dose of 2000 mg/kg body weight was applied.

-

Procedure: The test substance was applied uniformly over a shaved area of approximately 10% of the total body surface area. The area was then covered with a porous gauze dressing and a non-irritating tape. The exposure period was 24 hours.

-

Observations: Animals were observed for mortality, signs of toxicity (including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for 14 days post-application. A gross necropsy was performed on all animals at the end of the observation period.

-

Results: No mortality or significant signs of systemic toxicity were observed at the 2000 mg/kg dose level.[1]